molecular formula C11H14N2O B15061255 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde

2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15061255
M. Wt: 190.24 g/mol
InChI Key: XQFWQCRAFIJNPP-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is a chiral pyrrolidine derivative designed for advanced organic synthesis and pharmaceutical research. This compound integrates a pyrrolidine ring, a known pharmacophore, with a 4-methylpyridyl group, creating a multifunctional scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently employed in the synthesis of bioactive molecules due to its conformational restrictions, which can enhance target binding and metabolic stability . The embedded carbaldehyde group provides a highly reactive handle for further chemical diversification, enabling its use as a key synthetic intermediate in nucleophilic addition reactions, reductive amination, and as a precursor to heterocyclic systems . The specific structural motif of a pyridine-substituted pyrrolidine is of significant interest in drug discovery. Research into analogous compounds highlights their potential value as core structures for developing active pharmaceutical ingredients. For instance, pyrrolidine derivatives demonstrate a wide range of pharmacological activities, including analgesic and anti-inflammatory effects . Furthermore, related structures have been investigated as selective inhibitors of neurotransmitter transporters and as chiral derivatization reagents for the ultrasensitive detection and separation of amine enantiomers in analytical chemistry . The chirality of the pyrrolidine center is a critical feature, allowing researchers to explore stereospecific interactions in the development of novel therapeutics and analytical methods. This reagent is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-4-5-12-10(7-9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3

InChI Key

XQFWQCRAFIJNPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-pyridylamine with pyrrolidine-1-carbaldehyde under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While a direct and comprehensive study on the applications of "2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde" is not available within the provided search results, the chemical is referenced in scientific literature, suggesting its use as a building block in synthesizing more complex compounds with specific applications . Here's what can be gathered:

Chemical Information

  • Name : 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is also identified by the code 1352500-10-7 .

Potential Applications Based on Research Context

  • Synthesis of M3 mAChR PAMs : This compound may be used in the synthesis of positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) . These PAMs have potential therapeutic applications, such as enhancing muscle contraction in isolated smooth muscle tissue .
  • Building Block for nNOS Inhibitors : "2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde" may be utilized in creating neuronal nitric oxide synthase (nNOS) inhibitors . Such inhibitors could be useful in studying and potentially treating conditions related to nitric oxide production .
  • Pharmaceutical research: It can be used in the design and synthesis of various compounds, such as 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors .
  • Receptor research: This compound may be useful in creating ligands that target the CXCR4 receptor .

Structure-Activity Relationships (SAR)

  • SAR studies involve modifying a compound's structure and evaluating the resulting changes in its biological activity . This approach helps optimize the compound for specific applications, such as M3 mAChR modulation or nNOS inhibition .
  • The study of N-pyrimidyl/pyridyl compounds suggests a unique sulfur–nitrogen nonbonding interaction . Conformational analysis and quantum chemical calculations play a role in understanding the most stable conformation and its interactions with receptors .

Relevant Techniques

  • NMR, HPLC, LC-MS, and UPLC: These analytical techniques can be used to analyze and characterize "2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde" and related compounds .
  • FLIPR™ system: This system is used to monitor Ca2+ signal transduction in cells expressing mAChRs, which helps evaluate PAM activity .

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Applications
2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde Pyrrolidine Carbaldehyde, 4-methylpyridin-2-yl ~192.2 Synthetic intermediate
Compound 602 Acetamide-phenoxy Chlorophenoxy, 4-methylpyridin-2-yl ~349.8 Herbicidal activity
Compound 533 Acetamide-dichlorophenoxy Dichlorophenoxy, 4-methylpyridin-2-yl ~329.2 Plant growth regulation

Comparison with Pyrrolidine-Based Pharmaceuticals

Pyrrolidine derivatives are prevalent in drug discovery. For instance:

  • (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51) : This compound, from a 2024 patent, shares the pyrrolidine backbone but replaces the carbaldehyde with a carboxamide and hydroxy group. Such modifications enhance solubility and target affinity, suggesting that the carbaldehyde in the target compound may limit bioavailability due to reactivity .
  • (2S,4R)-4-Hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52): This derivative introduces additional hydroxyl and acyl groups, highlighting the versatility of pyrrolidine scaffolds in medicinal chemistry .
Table 2: Pharmacological Relevance
Feature 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde Example 51 Example 52
Reactivity High (carbaldehyde) Moderate (carboxamide) Low (hydroxyl/acyl)
Bioavailability Likely low High High
Therapeutic Potential Uncharacterized Anticancer (implied) Metabolic regulation

Research Implications and Gaps

  • Reactivity vs. Stability : The carbaldehyde group in 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde offers synthetic utility but may hinder in vivo stability compared to acetamide or carboxamide analogs .
  • Biological Activity: While auxin agonists (e.g., Compounds 533 and 602) demonstrate herbicidal effects, the target compound’s biological profile remains unexplored.

Biological Activity

2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound notable for its structural features, which include a pyrrolidine ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is C11_{11}H12_{12}N2_2O, with a molecular weight of approximately 190.24 g/mol. The presence of the pyrrolidine ring contributes to its reactivity and biological interactions, particularly through the aldehyde group, which can participate in various chemical reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde have shown effectiveness against Gram-positive and Gram-negative bacteria. A review highlighted that monomeric alkaloids with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli

Antiviral Activity

The antiviral properties of related pyridine derivatives have been explored extensively. Compounds with similar structural motifs have demonstrated activity against various viruses, including those responsible for respiratory infections and hepatitis. For example, certain derivatives have been identified as neuraminidase inhibitors, which are crucial in the treatment of influenza .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has also been investigated. Research indicates that compounds containing the pyrrolidine scaffold can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

The biological activity of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde may be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : Compounds with similar structures have been shown to modulate receptor activity, influencing signaling pathways involved in disease processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies illustrate the biological efficacy of pyrrolidine derivatives:

  • A study evaluating a series of pyrrolidine-based compounds revealed that those with specific substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
  • Another investigation focused on the anticancer effects of pyrrolidine derivatives demonstrated significant tumor reduction in animal models when treated with specific compounds derived from the same scaffold .

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